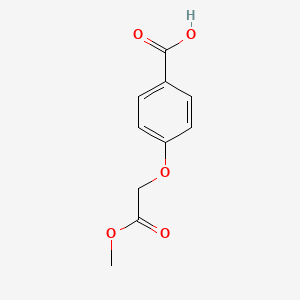

4-(2-Methoxy-2-oxoethoxy)benzoic acid

Cat. No. B3385489

Key on ui cas rn:

63787-32-6

M. Wt: 210.18 g/mol

InChI Key: SPBVJVFCFLINPJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04857311

Procedure details

Freshly cut sodium metal (5.98 g, 0.26 mole) was gradually introduced into 150 ml of dry methanol in a 1000 ml flask equipped with a stirrer, and a reflux condenser with a drying tube. Upon complete solution of the sodium, first, 39.56 g (0.26 mole) of methyl p-hydroxybenzoate in 100 ml of methanol and later 50.0 g (0.26 mole) of methyl 5-bromovalerate were added rapidly. The reaction was allowed to reflux for 78 hours. After 78 hours of refluxing precipitated material was removed by filtration. The diester was precipitated upon pouring the solution into an ice water mixture. A clear powdery white precipitate was obtained, and filtered from the remaining solution. The precipitate was dried overnight, and weighed to obtain 58.35 g (84% yield). Methyl p-carboxyphenoxyacetate (CPA), (85% yield), and methyl p-carboxyphenoxyoctanoate (CPO) (75% yield) were prepared similarly using methyl bromoacetate, and methyl 8-bromooctanoate, respectively. The data analysis of the esters is described in Table 1. The methyl esters were then hydrolyzed to the corresponding diacids as follows:

[Compound]

Name

diacids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

methyl esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Yield

85%

Yield

75%

Identifiers

|

REACTION_CXSMILES

|

[Na].C[O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([OH:12])=[CH:10][CH:11]=1)=[O:5].BrCCC[CH2:17][C:18]([O:20][CH3:21])=[O:19].BrCC(OC)=O.Br[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][C:36]([O:38][CH3:39])=[O:37]>CO>[C:4]([C:6]1[CH:7]=[CH:8][C:9]([O:12][CH2:17][C:18]([O:20][CH3:21])=[O:19])=[CH:10][CH:11]=1)([OH:3])=[O:5].[C:4]([C:6]1[CH:7]=[CH:8][C:9]([O:12][CH:35]([CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH3:29])[C:36]([O:38][CH3:39])=[O:37])=[CH:10][CH:11]=1)([OH:3])=[O:5] |^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCCCCCC(=O)OC

|

Step Two

[Compound]

|

Name

|

diacids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

|

Name

|

|

|

Quantity

|

39.56 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C=1C=CC(=CC1)O

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCCC(=O)OC

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Five

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

methyl esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer, and a reflux condenser with a drying tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 78 hours

|

|

Duration

|

78 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After 78 hours of refluxing

|

|

Duration

|

78 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The diester was precipitated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

upon pouring the solution into an ice water mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A clear powdery white precipitate was obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered from the remaining solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate was dried overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 58.35 g (84% yield)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(O)C1=CC=C(OCC(=O)OC)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 85% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(O)C1=CC=C(OC(C(=O)OC)CCCCCC)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 75% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |